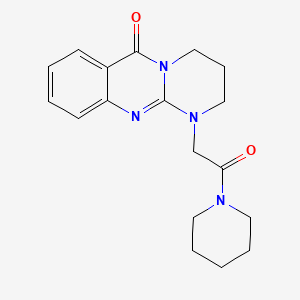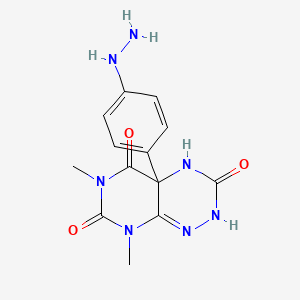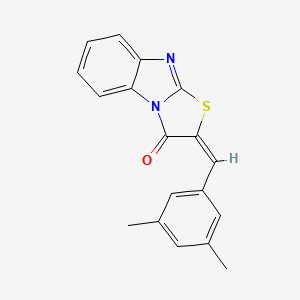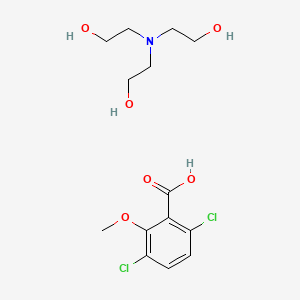
Dicamba-trolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicamba-trolamine is a synthetic herbicide used primarily for the control of annual and perennial broad-leaved weeds and brush species. It is a derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid) and is known for its selective, systemic action, being absorbed through leaves and translocated throughout the plant . This compound has been widely used in various agricultural applications, including cotton, sugarcane, soybeans, sorghum, and cereals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicamba-trolamine is synthesized by reacting dicamba with trolamine (triethanolamine). The reaction typically involves the esterification of dicamba with trolamine under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where dicamba and trolamine are mixed in stoichiometric ratios. The reaction mixture is then heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dicamba-trolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Dicamba-trolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying herbicide behavior and interactions with other chemicals.
Biology: this compound is used in plant biology research to study its effects on plant growth and development.
Industry: It is widely used in agriculture for weed control, contributing to increased crop yields and reduced competition from unwanted plants
Mechanism of Action
Dicamba-trolamine acts as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocated throughout the plant, where it disrupts normal plant growth processes. The compound induces uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Dicamba: The parent compound, used widely as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
Triclopyr: A herbicide used for woody plant control.
Uniqueness: Dicamba-trolamine is unique due to its combination of dicamba and trolamine, which enhances its solubility and effectiveness. It offers a broader spectrum of weed control and is less prone to volatilization compared to dicamba alone .
Properties
CAS No. |
53404-29-8 |
|---|---|
Molecular Formula |
C14H21Cl2NO6 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3,6-dichloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;8-4-1-7(2-5-9)3-6-10/h2-3H,1H3,(H,11,12);8-10H,1-6H2 |
InChI Key |
ZMLZTMPXQOOCNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


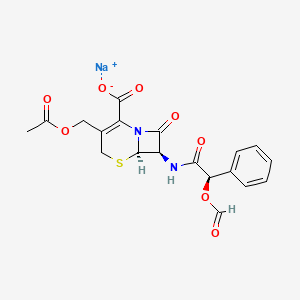
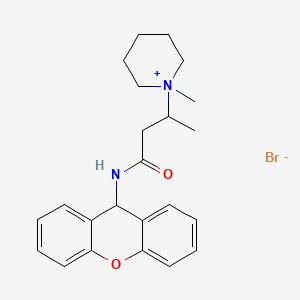
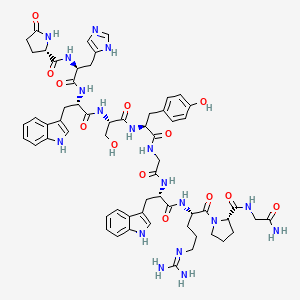
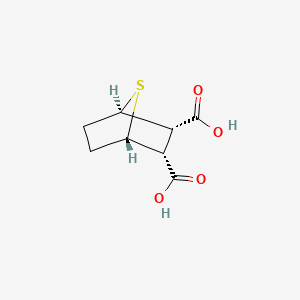
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

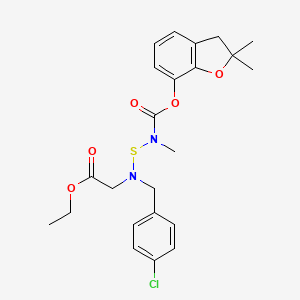
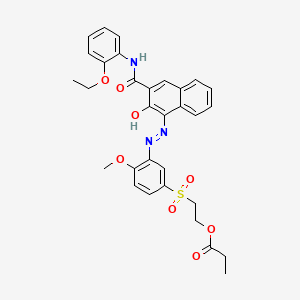
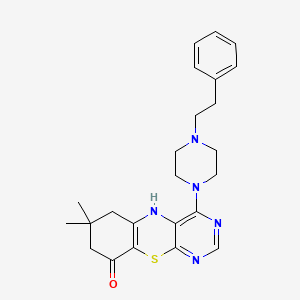
![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)

